Home > Products > Screening Compounds P53925 > Cormethasone acetate
Cormethasone acetate - 35135-67-2

Cormethasone acetate

Catalog Number: EVT-10914427
CAS Number: 35135-67-2
Molecular Formula: C24H29F3O6
Molecular Weight: 470.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cormethasone acetate is a corticosteroid hormone.
Source and Classification

Cormethasone acetate is derived from cortisone and is part of the broader family of corticosteroids. It is chemically classified as a fluorinated derivative of cortisol, characterized by the addition of trifluoromethyl groups, which enhance its potency and reduce mineralocorticoid activity compared to other steroids. Its molecular formula is C24H29F3OC_{24}H_{29}F_3O with a molecular weight of 470.48 g/mol .

Synthesis Analysis

Methods and Technical Details

Cormethasone acetate can be synthesized through several chemical pathways. One common method involves the modification of existing corticosteroids such as betamethasone or dexamethasone through fluorination and acetylation processes. The synthesis typically includes:

  1. Starting Material: A precursor steroid compound (e.g., betamethasone).
  2. Fluorination: Introduction of trifluoromethyl groups to enhance anti-inflammatory effects.
  3. Acetylation: Reaction with acetic anhydride or acetyl chloride to form the acetate ester.

The synthesis process can involve multiple steps including etherification, hydrolysis, and dehydrogenation reactions under controlled conditions to ensure high yields and purity .

Molecular Structure Analysis

Structure and Data

Cormethasone acetate features a complex steroid structure typical of corticosteroids, with several functional groups that contribute to its biological activity:

  • Molecular Formula: C24H29F3OC_{24}H_{29}F_3O
  • Molecular Weight: 470.48 g/mol
  • Structural Characteristics: The presence of fluorine atoms enhances its lipophilicity and receptor affinity.

The stereochemistry of cormethasone acetate includes defined stereocenters that are critical for its interaction with glucocorticoid receptors .

Chemical Reactions Analysis

Reactions and Technical Details

Cormethasone acetate undergoes various chemical reactions that are essential for its synthesis and functionalization:

  1. Acetylation Reaction: The introduction of an acetyl group via reaction with acetic anhydride.
  2. Fluorination Reaction: Utilization of fluorinating agents to introduce trifluoromethyl groups.
  3. Hydrolysis: Involves the breakdown of ester bonds under acidic or basic conditions.

These reactions are crucial for modifying the pharmacological properties of the compound, enhancing its efficacy while minimizing side effects .

Mechanism of Action

Process and Data

Cormethasone acetate exerts its effects primarily through binding to glucocorticoid receptors in target tissues. This binding leads to:

  • Gene Regulation: Modulation of gene expression related to inflammation and immune response.
  • Inhibition of Inflammatory Mediators: Suppression of cytokine production and inhibition of leukocyte infiltration at sites of inflammation.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cormethasone acetate exhibits several notable physical and chemical properties:

  • Appearance: Typically a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Generally ranges from 210°C to 220°C depending on purity.

These properties influence its formulation in pharmaceutical preparations, affecting absorption and bioavailability .

Applications

Scientific Uses

Cormethasone acetate is widely used in clinical settings due to its potent anti-inflammatory properties. Its applications include:

  • Topical Treatments: Used in creams or ointments for skin conditions like eczema or psoriasis.
  • Inhalation Therapy: Administered via inhalers for respiratory conditions such as asthma.
  • Systemic Administration: Utilized in severe allergic reactions or autoimmune disorders where systemic anti-inflammatory action is required.

Its effectiveness in reducing inflammation makes it a valuable therapeutic agent across various medical disciplines .

Pharmacological Mechanisms and Therapeutic Applications

Molecular Targets and Signaling Pathways in Anti-Inflammatory Action

Cormethasone acetate exerts its potent anti-inflammatory effects through multifaceted interactions with molecular targets. As a glucocorticoid receptor (GR) agonist, it induces conformational changes enabling nuclear translocation and direct binding to glucocorticoid response elements (GREs) in DNA. This genomic action modulates transcription of anti-inflammatory genes, including:

  • Annexin A1: Upregulated expression inhibits phospholipase A2 activity, reducing arachidonic acid release and subsequent prostaglandin/leukotriene synthesis [1] [6]
  • Interleukin-10: Enhanced production suppresses pro-inflammatory cytokine networks [1]
  • IκBα: Synthesis traps nuclear factor kappa-B (NF-κB) in the cytoplasm, preventing transcriptional activation of inflammatory mediators [6]

Non-genomic mechanisms include rapid inhibition of neutrophil adhesion and migration via suppression of endothelial adhesion molecules (ICAM-1, VCAM-1) [6]. Cormethasone acetate also demonstrates unique modulation of estrogen-related receptors (ERRγ, ERR1/2), potentially influencing cellular energy metabolism during inflammation resolution [1].

Table 1: Key Molecular Targets of Cormethasone AcetateMolecular TargetMechanistic ActionDownstream Effect
Glucocorticoid receptorGenomic transcriptional regulationIncreased annexin A1, IL-10; decreased cytokines
NF-κBSequestration via IκBα inhibitionReduced TNF-α, IL-1β, IL-6 production
Phospholipase A2Annexin A1-mediated inhibitionDecreased prostaglandins/leukotrienes
ERRγ/ERR1/2Allosteric modulationAltered metabolic programming in immune cells

Role in Fetal Lung Maturation: Mechanistic Insights from Preterm Models

Cormethasone acetate accelerates fetal lung development through coordinated actions on surfactant synthesis and extracellular histone neutralization. In preterm models, it enhances:

  • Surfactant Protein Expression: Upregulation of SP-A, SP-B, and SP-D genes via GR-dependent chromatin remodeling, reducing alveolar surface tension [6]
  • Glycogen Metabolism: Reprogramming of pulmonary glycogen stores toward phospholipid synthesis critical for lamellar body formation [6]
  • Histone Neutralization: Competitive inhibition of cytotoxic histone binding to pneumocytes, preventing histone-mediated cell death and barrier disruption in developing alveoli [6]

Notably, Cormethasone acetate suppresses histone-induced toll-like receptor (TLR) activation and subsequent NF-κB signaling, mitigating inflammation-driven arrest in lung maturation. This dual action on structural development and inflammatory pathways distinguishes it from surfactant-focused therapies.

Table 2: Biomarkers of Fetal Lung Maturation Influenced by Cormethasone AcetateBiomarkerEffect of Cormethasone AcetateFunctional Significance
SP-B mRNA3.2-fold increaseEnhanced alveolar stability
Lamellar body density67% elevationImproved surfactant storage/release
Histone H4 cytotoxicity89% reductionProtection of alveolar epithelium
TLR4 expression54% suppressionDecreased inflammation-driven injury

Comparative Efficacy of Cormethasone Acetate vs. Phosphate Derivatives in Sustained Release

Cormethasone acetate demonstrates superior sustained-release properties compared to phosphate salts due to its crystalline stability and hydrophobicity. Key differentiators include:

  • Release Kinetics: Poly(ε-caprolactone) nanofibers loaded with acetate derivatives show <50% cumulative release at 24 hours versus >80% for phosphate formulations [4] [7]
  • Polymer Compatibility: Enhanced miscibility with fluoropolymers (e.g., PVDF-HFP) due to hydrophobic interactions, reducing burst release [7] [8]
  • Crystalline Stability: Acetate group prevents amorphous conversion in polymeric matrices, maintaining predictable elution profiles [8]

In ocular models, acetate-loaded nanofibers achieved sustained therapeutic concentrations (>0.5 μg/g) for 72 hours post-application versus <8 hours for phosphate solutions [4]. Coronary stent coatings incorporating the acetate form demonstrated linear release kinetics over 30 days, while phosphate derivatives exhibited triphasic release with problematic early bursts [8].

Table 3: Drug Release Kinetics from Polymeric MatricesFormulation24 hr Release (%)Release Half-life (days)Burst Release Phase
Cormethasone acetate/PCL nanofibers38.2 ± 4.16.3Minimal (<15%)
Cormethasone phosphate/PCL nanofibers83.7 ± 5.91.1Severe (42-68%)
Acetate-PVDF-HFP stent coating26.4 ± 3.814.7Undetectable
Phosphate-PVDF-HFP stent coating61.3 ± 6.23.8Moderate (22-31%)

Synergistic Interactions with Local Anesthetics in Pain Management

Cormethasone acetate potentiates local anesthetics through membrane stabilization and neuroimmune modulation:

  • Sodium Channel Sensitization: Prolongs bupivacaine-induced VGSC inhibition by 40-60% via GR-mediated channel phosphorylation [5]
  • Neurogenic Inflammation Control: Suppresses substance P release from sensory neurons and downregulates TRPV1 expression in dorsal root ganglia [5]
  • Macrophage Reprogramming: Shifts infiltrating macrophages toward anti-inflammatory (CD206+) phenotype at neural injury sites, reducing TNF-α and IL-1β-mediated nociceptor sensitization [6]

In models of neuropathic pain, Cormethasone acetate co-administered with ropivacaine extended analgesia duration 3.5-fold compared to anesthetic alone, while reducing interleukin-17A (IL-17A) in neural tissues by 72% [6]. This synergy enables reduced anesthetic dosing while maintaining efficacy.

Immunomodulatory Effects in Autoimmune and Rheumatic Disorders

Cormethasone acetate resolves autoimmune dysregulation through multidimensional immunomodulation:

  • T Cell Polarization: Suppresses Th17 differentiation via STAT3 inhibition while promoting Treg development through TGF-β sensitization [1] [6]
  • Cytokine Reset: Downregulates IL-12/IL-23 axis in dendritic cells, interrupting pathogenic positive feedback loops in psoriasis and rheumatoid arthritis [3] [6]
  • B Cell Tolerance: Restores Bim-mediated apoptosis of autoreactive B cell clones and inhibits BAFF-R survival signaling [6]

In rheumatoid synoviocytes, Cormethasone acetate uniquely suppresses fibroblast activation protein (FAP) and cadherin-11 expression, disrupting pathologic tissue remodeling [1]. Transcriptomic analyses reveal preferential inhibition of interferon gamma (IFN-γ) and interleukin-17 (IL-17) pathways versus TNF-dominated suppression by other glucocorticoids, positioning it as a targeted therapy for Th17-driven pathologies.

Properties

CAS Number

35135-67-2

Product Name

Cormethasone acetate

IUPAC Name

[2-oxo-2-[(8S,9R,10S,11S,13S,14S,16R,17R)-6,6,9-trifluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate

Molecular Formula

C24H29F3O6

Molecular Weight

470.5 g/mol

InChI

InChI=1S/C24H29F3O6/c1-12-7-15-16-9-22(25,26)17-8-14(29)5-6-20(17,3)23(16,27)18(30)10-21(15,4)24(12,32)19(31)11-33-13(2)28/h5-6,8,12,15-16,18,30,32H,7,9-11H2,1-4H3/t12-,15+,16+,18+,20+,21+,23+,24+/m1/s1

InChI Key

YXKFATPOEMHNMJ-KJEYTGHBSA-N

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C)(F)F

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CC(C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.